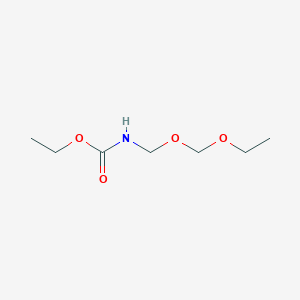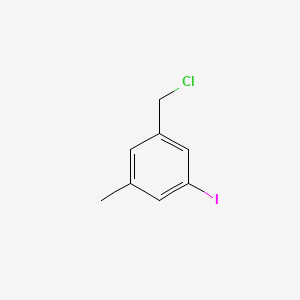
1-(Chloromethyl)-3-iodo-5-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-3-iodo-5-methylbenzene is an organic compound with the molecular formula C8H8ClI It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group (-CH2Cl), an iodine atom (I), and a methyl group (-CH3)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-3-iodo-5-methylbenzene can be achieved through several methods. One common approach involves the halogenation of 3-iodo-5-methylbenzyl alcohol. The alcohol is first converted to the corresponding chloromethyl derivative using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions. The reaction typically proceeds as follows:
[ \text{3-Iodo-5-methylbenzyl alcohol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zinc chloride (ZnCl2) can enhance the reaction rate and yield. Additionally, the reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Chloromethyl)-3-iodo-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of 3-iodo-5-methylbenzoic acid or 3-iodo-5-methylbenzaldehyde.
Reduction: Formation of 3-iodo-5-methylbenzene.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-3-iodo-5-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various substituted benzene derivatives.
Biology: Employed in the study of biological pathways and mechanisms, particularly in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds, including anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-3-iodo-5-methylbenzene depends on its specific application. In chemical reactions, the chloromethyl group acts as an electrophile, facilitating nucleophilic substitution reactions. The iodine atom can participate in halogen exchange reactions, while the methyl group can undergo oxidation or reduction.
In biological systems, the compound’s mechanism of action may involve interactions with specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, radiolabeled derivatives of the compound can be used to trace metabolic processes or target specific tissues for imaging purposes.
Comparación Con Compuestos Similares
1-(Chloromethyl)-3-iodo-5-methylbenzene can be compared with other similar compounds, such as:
1-(Chloromethyl)-4-iodo-2-methylbenzene: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
1-(Bromomethyl)-3-iodo-5-methylbenzene: Bromine instead of chlorine, which may affect the compound’s reactivity and the types of reactions it undergoes.
1-(Chloromethyl)-3-iodo-4-methylbenzene:
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and versatility in various chemical and biological applications.
Propiedades
Fórmula molecular |
C8H8ClI |
|---|---|
Peso molecular |
266.50 g/mol |
Nombre IUPAC |
1-(chloromethyl)-3-iodo-5-methylbenzene |
InChI |
InChI=1S/C8H8ClI/c1-6-2-7(5-9)4-8(10)3-6/h2-4H,5H2,1H3 |
Clave InChI |
CAJPQJLWKQJKJX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)I)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium](/img/structure/B13114050.png)
![1-[4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]phenyl]methanamine](/img/structure/B13114056.png)


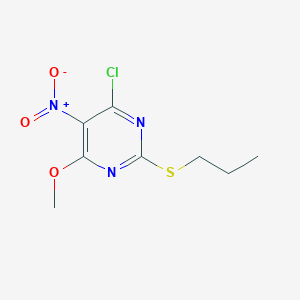
![(1S)-7-Chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B13114090.png)
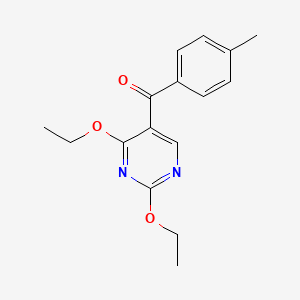
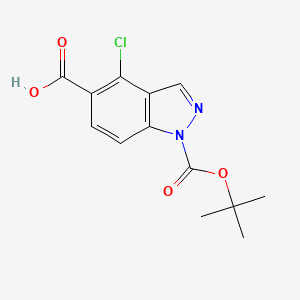

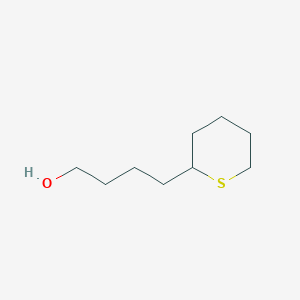
![Imidazo[1,2-D][1,2,4]triazine](/img/structure/B13114101.png)

![9,12-Octadecadienoicacid(9Z,12Z)-,(1R)-1-[[(1-oxohexadecyl)oxy]methyl]-2-(phosphonooxy)ethylester,sodiumsalt](/img/structure/B13114108.png)
